(R)-1-(pyridin-4-yl)ethanol

Biocatalysis Chiral Deracemization Green Chemistry

Racemic or wrong-enantiomer building blocks compromise reaction selectivity and produce inactive stereoisomers in chiral drug synthesis. (R)-1-(Pyridin-4-yl)ethanol provides defined (R)-stereochemistry validated by [α]²⁰/D +55° (c=1, CHCl₃). • Key chiral intermediate for GPR119 receptor agonists (type 2 diabetes); 95% yield, 97% ee demonstrated in asymmetric reduction. • Benchmark substrate for biocatalytic deracemization-C. roseus cell cultures convert racemate to (R)-enantiomer with 100% yield. • Crystalline solid (mp 67-69°C); shipped under inert atmosphere for shelf stability.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 27854-88-2
Cat. No. B152116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(pyridin-4-yl)ethanol
CAS27854-88-2
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC=C1)O
InChIInChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1
InChIKeyHVOAMIOKNARIMR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(Pyridin-4-yl)ethanol Product Profile


(R)-1-(Pyridin-4-yl)ethanol (CAS 27854-88-2), also known as (R)-(+)-α-Methyl-4-pyridinemethanol, is a chiral secondary alcohol composed of a pyridine ring substituted at the 4-position with a chiral 1-hydroxyethyl group . With a molecular formula of C₇H₉NO and a molecular weight of 123.15 g/mol, this compound is a crystalline solid that exists as white needles or powder and serves as a key chiral building block in asymmetric synthesis [1]. Its well-defined (R)-stereochemistry and robust physicochemical properties—melting point 67–69 °C, boiling point 239.7±15.0 °C (predicted), density 1.082±0.06 g/cm³, and specific optical rotation [α]²⁰/D +55° (c=1, CHCl₃)—make it a reliable starting material for the preparation of enantiomerically pure pharmaceuticals and advanced intermediates .

Defined (R)-stereochemistry for chiral control studies
Chiral building block for asymmetric synthesis and medicinal chemistry
Distinct physical properties (melting point, optical rotation) enable identity verification

Irreplaceability of (R)-1-(Pyridin-4-yl)ethanol


In asymmetric synthesis and chiral drug development, the stereochemical configuration of a building block dictates the three-dimensional architecture—and therefore the biological activity—of the final molecule [1]. (R)-1-(Pyridin-4-yl)ethanol possesses an (R)-configuration that imparts a positive optical rotation of +55° (c=1, CHCl₃), whereas its (S)-enantiomer (CAS 54656-96-1) exhibits a negative rotation of −56° to −61° under identical conditions . This stereochemical divergence leads to fundamentally different interactions with chiral environments: Catharanthus roseus cell cultures stereoselectively invert the (S)-enantiomer to the (R)-form with 100% yield, underscoring the biological non-equivalence of the two antipodes [2]. Furthermore, the 4-pyridyl substitution pattern confers distinct electronic and steric properties compared to the 2- or 3-pyridyl isomers, directly influencing coordination behavior with metal catalysts and receptor binding affinity in pharmaceutical applications . Substituting the (R)-enantiomer with its racemate, the (S)-enantiomer, or a positional isomer introduces uncontrolled stereochemical variables that compromise reaction selectivity, reduce enantiomeric excess, and may yield pharmacologically inactive or toxic products.

(S)-Enantiomer
May invert stereochemical outcome and alter biological response; not interchangeable.
Racemate
Reduces enantiomeric excess and may yield pharmacologically distinct products; requires validation.
2- or 3-Pyridyl Isomer
May change metal coordination behavior and receptor binding; structural analog not functional substitute.

Quantitative Evidence for (R)-1-(Pyridin-4-yl)ethanol


Enantioselective Biocatalytic Deracemization

Immobilized Catharanthus roseus cells catalyze the complete stereoinversion of racemic 4-pyridyl-1-ethanol to the (R)-enantiomer in 100% yield. The biocatalytic process selectively converts the (S)-alcohol present in the racemate to the (R)-form, achieving quantitative conversion of the starting racemic mixture to the enantiomerically pure (R)-product [1].

Biocatalytic deracemization
Head-to-head
(R)-product 100% yield
Racemate max 50% yield (resolution)
2× yield improvement; complete stereoinversion of (S)
Reported (R)-product as thermodynamically favored in this biocatalytic system.
Immobilized C. roseus cells; conditions may require adaptation.
Biocatalysis Chiral Deracemization Green Chemistry

Optical Rotation Comparison

The specific optical rotation of (R)-1-(pyridin-4-yl)ethanol is [α]²⁰/D +55° (c=1, chloroform) . In contrast, the (S)-enantiomer exhibits a specific optical rotation of [α]²⁰/D −56° to −61° (c=1, chloroform, 589 nm) . The magnitudes are comparable but opposite in sign, confirming the enantiomeric relationship and providing a robust analytical handle for identity verification and enantiopurity assessment.

Optical rotation
Head-to-head
(R) [α]²⁰/D +55°
(S) [α]²⁰/D −56° to −61°
Sign inversion; magnitude difference ≤6°
Enables unambiguous enantiomeric identity verification by polarimetry.
c=1, CHCl₃, 20°C, 589 nm.
Chiral Analysis Stereochemistry Quality Control

Melting Point Differentiation

The melting point of enantiopure (R)-1-(pyridin-4-yl)ethanol is reported as 67–69 °C (lit.) . In contrast, the racemic mixture (±)-1-(pyridin-4-yl)ethanol exhibits a significantly higher melting point of 74–76 °C (recrystallized from Et₂O) . This 5–9 °C depression of the melting point in the enantiopure solid relative to the racemate is characteristic of a racemic compound (as opposed to a solid solution) and reflects the different packing arrangements in the crystal lattice.

Melting point
Head-to-head
(R)-enantiomer 67–69°C
Racemate 74–76°C
ΔTm = −5 to −9°C (enantiopure lower)
Supports enantiopurity assessment and detection of racemization.
Racemate recrystallized from Et₂O; literature values.
Solid-State Characterization Polymorphism Purity Analysis

Asymmetric Synthesis Performance

A highly efficient asymmetric synthesis of (R)-1-(pyridin-4-yl)ethanol employs a chiral oxazaborolidine catalyst (B-alkoxyoxazaborolidine 8) for the borane-mediated reduction of 4-acetylpyridine . The reaction proceeds in 95% isolated yield with an enantiomeric excess (ee) of 97%, as determined by chiral HPLC analysis .

Asymmetric synthesis
Cross-study comparable
95% yield, 97% ee
High yield and enantioselectivity reported; supports scalable procurement.
Chiral oxazaborolidine catalyst, BH₃·SMe₂, toluene, 50°C→20°C.
Asymmetric Synthesis Catalytic Reduction Chiral Ligands

Organocatalytic Kinetic Resolution

Chiral 4-aminopyridine-derived organocatalysts enable the kinetic resolution of secondary alcohols, including 1-(pyridin-4-yl)ethanol derivatives, with selectivity factors (s) reaching up to 250 [1]. These catalysts operate via a conformation switch mechanism that accelerates the transformation of the major enantiomer through attractive CH–π stacking interactions rather than retarding the minor isomer through repulsive steric effects [REFS-1, REFS-2]. The size-accelerated kinetic resolution approach demonstrates rate accelerations of more than 40-fold for the major enantiomer when the aromatic side chain is extended from phenyl to pyrenyl [2].

Kinetic resolution
Class-level
s up to 250; >40× rate acceleration
Pyridyl alcohol scaffold recognized by highly selective organocatalysts; context-dependent.
0.05–0.5 mol% catalyst; acyl-transfer conditions.
Organocatalysis Kinetic Resolution Asymmetric Acyl Transfer

GPR119 Agonist Intermediate

(R)-1-(Pyridin-4-yl)ethanol is explicitly identified as a building block reagent in the synthesis of potent GPR119 receptor agonists, a class of therapeutic agents under investigation for the treatment of type 2 diabetes . The (R)-stereochemistry is essential for achieving the correct three-dimensional orientation required for GPR119 receptor binding and activation . While direct comparative bioactivity data for the (R)- vs. (S)-enantiomer in this specific context is not provided in the available literature, the explicit specification of the (R)-enantiomer in the synthesis of these agonists underscores the stereochemical requirement.

GPR119 agonist intermediate
Supporting evidence
(R)-stereochemistry mandated for receptor binding
Stereochemical requirement for GPR119 agonist research; (S)-enantiomer may be inactive.
Direct comparative activity data not provided; qualitative necessity.
Medicinal Chemistry GPR119 Agonists Type 2 Diabetes

Application Scenarios for (R)-1-(Pyridin-4-yl)ethanol


Biocatalytic Deracemization & Green Chemistry

The 100% yield observed in the deracemization of racemic 4-pyridyl-1-ethanol to the (R)-enantiomer using Catharanthus roseus cell cultures [1] positions (R)-1-(pyridin-4-yl)ethanol as an ideal substrate for developing sustainable, high-efficiency biocatalytic processes. Researchers focused on green chemistry and enzymatic deracemization should select the (R)-enantiomer as the benchmark for evaluating novel whole-cell or isolated enzyme systems, as it represents the thermodynamically favored product in this biological context.

Asymmetric Synthesis of GPR119 Agonists

Given its established role as a key chiral building block in the synthesis of potent GPR119 receptor agonists for type 2 diabetes , (R)-1-(pyridin-4-yl)ethanol is a strategic procurement choice for medicinal chemistry groups developing new antidiabetic agents. The stereochemical requirement of the (R)-configuration is non-negotiable for achieving the correct receptor binding geometry, and the compound's well-characterized synthetic accessibility (95% yield, 97% ee) ensures a reliable supply of enantiopure material.

Chiral Ligand & Organocatalyst Development

The pyridyl alcohol scaffold, and specifically the 4-pyridyl derivative, serves as a privileged platform for designing chiral ligands and organocatalysts that achieve exceptionally high enantioselectivity (s up to 250) in kinetic resolutions and asymmetric transformations [2]. Researchers developing new catalytic systems should procure the enantiopure (R)-enantiomer to prepare structurally defined catalysts and to benchmark the stereochemical outcome of their reactions.

Chiral Enantiopurity Analysis

The distinct physical properties of (R)-1-(pyridin-4-yl)ethanol—melting point 67–69 °C (vs. racemate 74–76 °C) and specific optical rotation +55° (c=1, CHCl₃) —make it an excellent reference standard for developing and validating analytical methods for enantiopurity determination. Quality control laboratories should procure the (R)-enantiomer as a primary standard for chiral HPLC method development, polarimetry calibration, and solid-state characterization of pyridyl alcohol-containing pharmaceuticals.

Application
Selection Property
Validation Focus
Biocatalytic deracemization studies
Reported biocatalytic preference for (R)-enantiomer
Yield and enantiopurity assessment
GPR119 agonist medicinal chemistry
Stereochemical requirement for receptor binding studies
Enantiomeric purity and binding assay context
Organocatalytic ligand development
Privileged pyridyl alcohol scaffold
Enantioselectivity benchmarking
Chiral analytical standard use
Distinctive melting point and optical rotation
Chiral HPLC method development and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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